Multi-Protease Selectivity Panel: CP11 vs. BB1 and Compound 38—Quantified Selectivity Window Across Four Human Cysteine Proteases
In the head-to-head selectivity panel from the primary screen, CP11 (compound 11) achieved an IC₅₀ of ~700 nM against purified active δ-secretase with fold-selectivity ratios of approximately 45-fold over caspase-3 (IC₅₀ 31.86 μM), ~124-fold over caspase-8 (IC₅₀ 86.71 μM), and >285-fold over both cathepsin-S and cathepsin-L (IC₅₀ >200 μM each) [1]. By comparison, the most potent hit BB1 (IC₅₀ ~130 nM toward δ-secretase) displayed only ~38-fold selectivity over cathepsin-L, and its ligand efficiency of 0.75 raised suspicion of covalent reactivity, limiting its utility as a reversible probe [1]. Compound 38 (IC₅₀ ~370 nM) exhibited comparable selectivity to CP11 (~80-fold over caspases) but lacked BBB-PAMPA permeability data and was not advanced to in vivo efficacy testing [1].
| Evidence Dimension | Selectivity ratio: δ-secretase IC₅₀ vs. cathepsin-L IC₅₀ |
|---|---|
| Target Compound Data | CP11: δ-secretase IC₅₀ = 700 nM; Cat-L IC₅₀ >200 μM → selectivity ratio >285-fold; Casp-3 IC₅₀ = 31.86 μM → ~45-fold; Casp-8 IC₅₀ = 86.71 μM → ~124-fold |
| Comparator Or Baseline | BB1: δ-secretase IC₅₀ = 130 nM; Cat-L selectivity ~38-fold. Compound 38: δ-secretase IC₅₀ = 370 nM; ~80-fold over caspases. |
| Quantified Difference | CP11 provides >285-fold selectivity over cathepsin-L vs. 38-fold for BB1 (a >7.5× improvement in selectivity margin); CP11 demonstrates selectivity across all four proteases simultaneously, whereas BB1's narrower margin suggests potential cathepsin off-target activity at therapeutic concentrations. |
| Conditions | Fluorescence-based enzymatic assay using purified recombinant active δ-secretase, cathepsin-S, cathepsin-L, caspase-3, and caspase-8; substrate Z-AAN-AMC; pH and temperature per Supplementary Methods in Nat Commun 2017. |
Why This Matters
Procurement of a δ-secretase inhibitor with verified >100-fold selectivity across four major human cysteine proteases reduces the risk of confounding off-target phenotypes in cellular and in vivo experiments, especially when interpreting APP/tau cleavage data where cathepsin and caspase cross-reactivity is a known confounder.
- [1] Zhang Z, Obianyo O, Dall E, Du Y, Fu H, Liu X, Kang SS, Song M, Yu SP, Cabrele C, Schubert M, Li X, Wang JZ, Brandstetter H, Ye K. Inhibition of delta-secretase improves cognitive functions in mouse models of Alzheimer's disease. Nat Commun. 2017;8:14740. Figure 1b; Results section lines 99-115. View Source
